5-(Bromoethynyl)-2H-1,3-benzodioxole
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Overview
Description
5-(Bromoethynyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a bromoethynyl group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)-2H-1,3-benzodioxole typically involves the bromination of ethynylbenzodioxole. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromoethynyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.
Scientific Research Applications
5-(Bromoethynyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Bromoethynyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2H-1,3-benzodioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-(Bromoethynyl)-2H-1,3-benzofuran: Similar structure but with a furan ring instead of a dioxole ring, leading to different chemical properties and reactivity.
5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
5-(Bromoethynyl)-2H-1,3-benzodioxole is unique due to the presence of both the bromoethynyl and benzodioxole moieties, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
60947-65-1 |
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Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-(2-bromoethynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H5BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,6H2 |
InChI Key |
AWLFMIFUEYFMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CBr |
Origin of Product |
United States |
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